molecular formula C9H13NS B1368298 2,6-Dimethyl-4-methylsulfanylaniline

2,6-Dimethyl-4-methylsulfanylaniline

Cat. No.: B1368298
M. Wt: 167.27 g/mol
InChI Key: WDFWZGUOMCIPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-methylsulfanylaniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by methyl groups, and the hydrogen at the 4 position is replaced by a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-methylsulfanylaniline typically involves the alkylation of 2,6-dimethylaniline with a suitable methylsulfanyl reagent. One common method is the reaction of 2,6-dimethylaniline with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-methylsulfanylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2,6-Dimethylaniline.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,6-Dimethyl-4-methylsulfanylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-methylsulfanylaniline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: Lacks the methylsulfanyl group, resulting in different chemical properties.

    4-Methylsulfanylaniline: Lacks the methyl groups at the 2 and 6 positions.

    2,4,6-Trimethylaniline: Contains an additional methyl group at the 4 position instead of a methylsulfanyl group.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2,6-dimethyl-4-methylsulfanylaniline

InChI

InChI=1S/C9H13NS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3

InChI Key

WDFWZGUOMCIPCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)SC

Origin of Product

United States

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